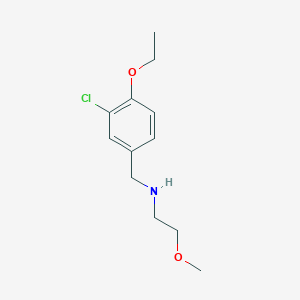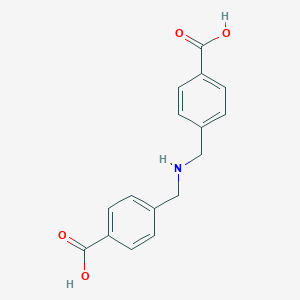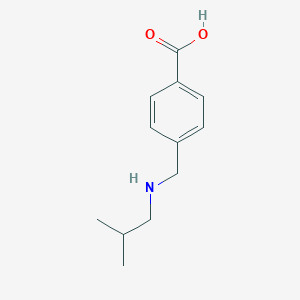![molecular formula C17H23NO3 B275576 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B275576.png)
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol, also known as Mirogabalin, is a novel drug candidate that has been developed for the treatment of neuropathic pain. This compound is a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels, which are known to play a crucial role in the modulation of pain transmission.
Mechanism of Action
The mechanism of action of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol involves its binding to the α2δ subunit of voltage-gated calcium channels, which are expressed in the central and peripheral nervous systems. This binding leads to a reduction in the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide, which are involved in pain transmission. The reduction in neurotransmitter release ultimately leads to a reduction in pain perception.
Biochemical and Physiological Effects:
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have a number of biochemical and physiological effects. In preclinical studies, 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to reduce the expression of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the spinal cord and dorsal root ganglia. Additionally, 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to increase the expression of brain-derived neurotrophic factor, which is involved in the regulation of synaptic plasticity and neuronal survival.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol for lab experiments is its high selectivity for the α2δ subunit of voltage-gated calcium channels. This selectivity allows for a more specific modulation of pain transmission, which can lead to fewer side effects than non-selective drugs. However, one limitation of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is its limited solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for the research on 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol. One potential direction is the investigation of its efficacy in other types of pain, such as inflammatory pain and cancer pain. Additionally, further studies are needed to determine the optimal dosing regimen and potential drug interactions. Finally, the development of novel formulations with improved solubility and bioavailability could enhance the clinical utility of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol.
Synthesis Methods
The synthesis method for 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol involves a series of chemical reactions, starting with the reaction of 2-furylboronic acid with (4-bromo-2,5-difluorophenyl)acetonitrile to form (4-bromo-2,5-difluorophenyl)[5-(furan-2-yl)pyridin-2-yl]methanone. This intermediate is then reacted with (3-methoxypropyl)amine and formaldehyde to form the key intermediate, 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol. The final product is obtained by purification through column chromatography.
Scientific Research Applications
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been extensively studied for its potential application in the treatment of neuropathic pain. Several preclinical studies have demonstrated the efficacy of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol in various animal models of neuropathic pain, including diabetic neuropathy, chemotherapy-induced neuropathy, and spinal nerve ligation-induced neuropathy. These studies have shown that 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol can effectively reduce pain behavior and improve sensory function.
properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-[4-[5-[(3-methoxypropylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C17H23NO3/c1-13(19)14-4-6-15(7-5-14)17-9-8-16(21-17)12-18-10-3-11-20-2/h4-9,13,18-19H,3,10-12H2,1-2H3 |
InChI Key |
JGYIIIWQVOCKCF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCOC)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275497.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B275498.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)
![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275506.png)

![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)

![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)
